

# The biological functions of the BRD7 bromodomain

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An In-depth Technical Guide to the Biological Functions of the BRD7 Bromodomain

## Introduction

Bromodomain-containing protein 7 (BRD7) is a member of the bromodomain-containing protein family, first identified as a gene downregulated in nasopharyngeal carcinoma (NPC).[1][2] It is a key component of the polybromo-associated BRG1-associated factor (PBAF), a specific type of the SWI/SNF ATP-dependent chromatin remodeling complex.[1][3] The primary function of its bromodomain, a conserved 110-amino acid module, is to recognize and bind to acetylated lysine residues on histone tails.[4][5] This interaction is fundamental to its role in modulating chromatin structure and regulating the transcription of a wide array of genes involved in critical cellular processes such as cell cycle progression, DNA repair, apoptosis, and cell signaling.[1][3][4] While ubiquitously expressed in human tissues, its dysregulation is frequently associated with various cancers and metabolic diseases.[1][2]

## Core Function: A Transcriptional Co-regulator

The BRD7 bromodomain acts as an epigenetic reader, interpreting the histone code. By binding to acetylated histones, particularly on histone H3, BRD7 plays a pivotal role in transcriptional regulation.[2][6] As an integral subunit of the PBAF chromatin remodeling complex, it helps modulate the accessibility of DNA to transcription factors, thereby activating or repressing gene expression.[1][3][7] BRD7's function is not monolithic; it can act as both a co-activator and a co-repressor depending on the cellular context and its interacting partners.

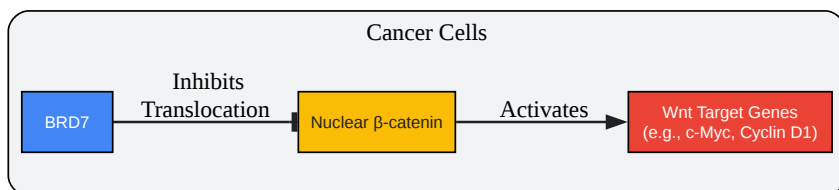
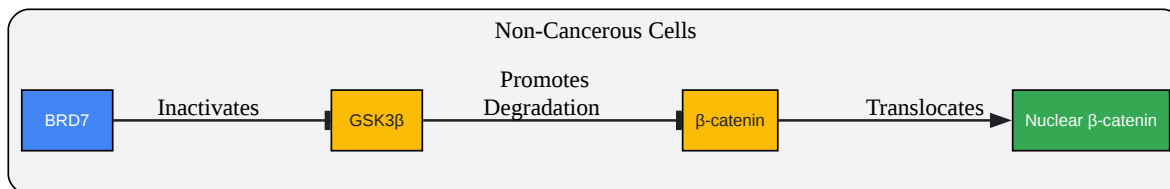
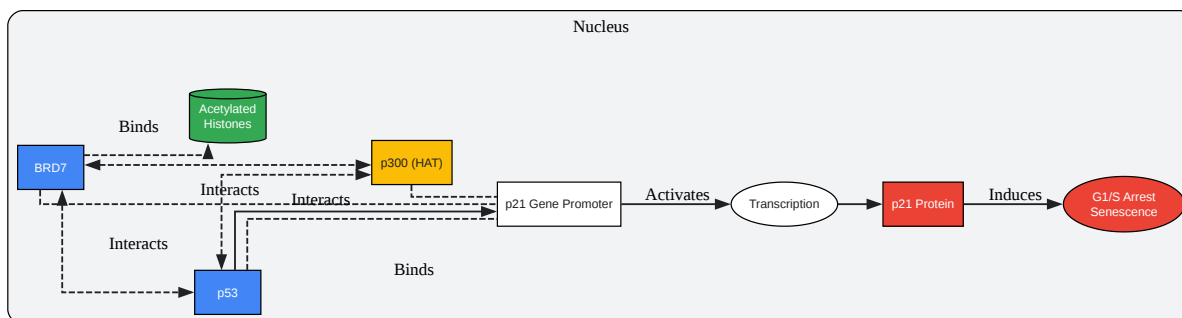
[8][9] For instance, it interacts with transcription factors like interferon regulatory factor 2 (IRF2) and is essential for the transcriptional activity of tumor suppressors p53 and BRCA1.[2][10]

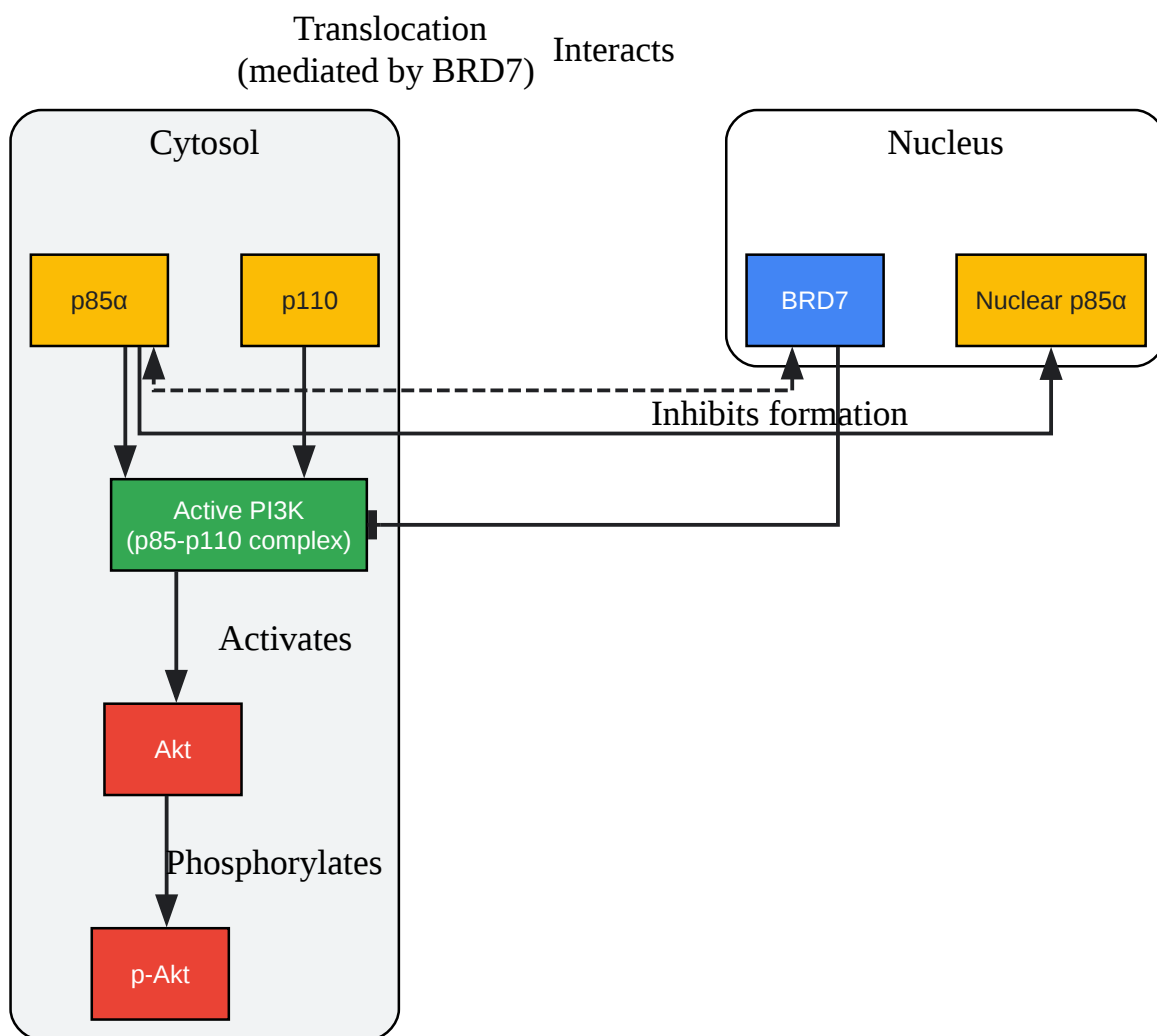
## Key Signaling Pathways and Molecular Interactions

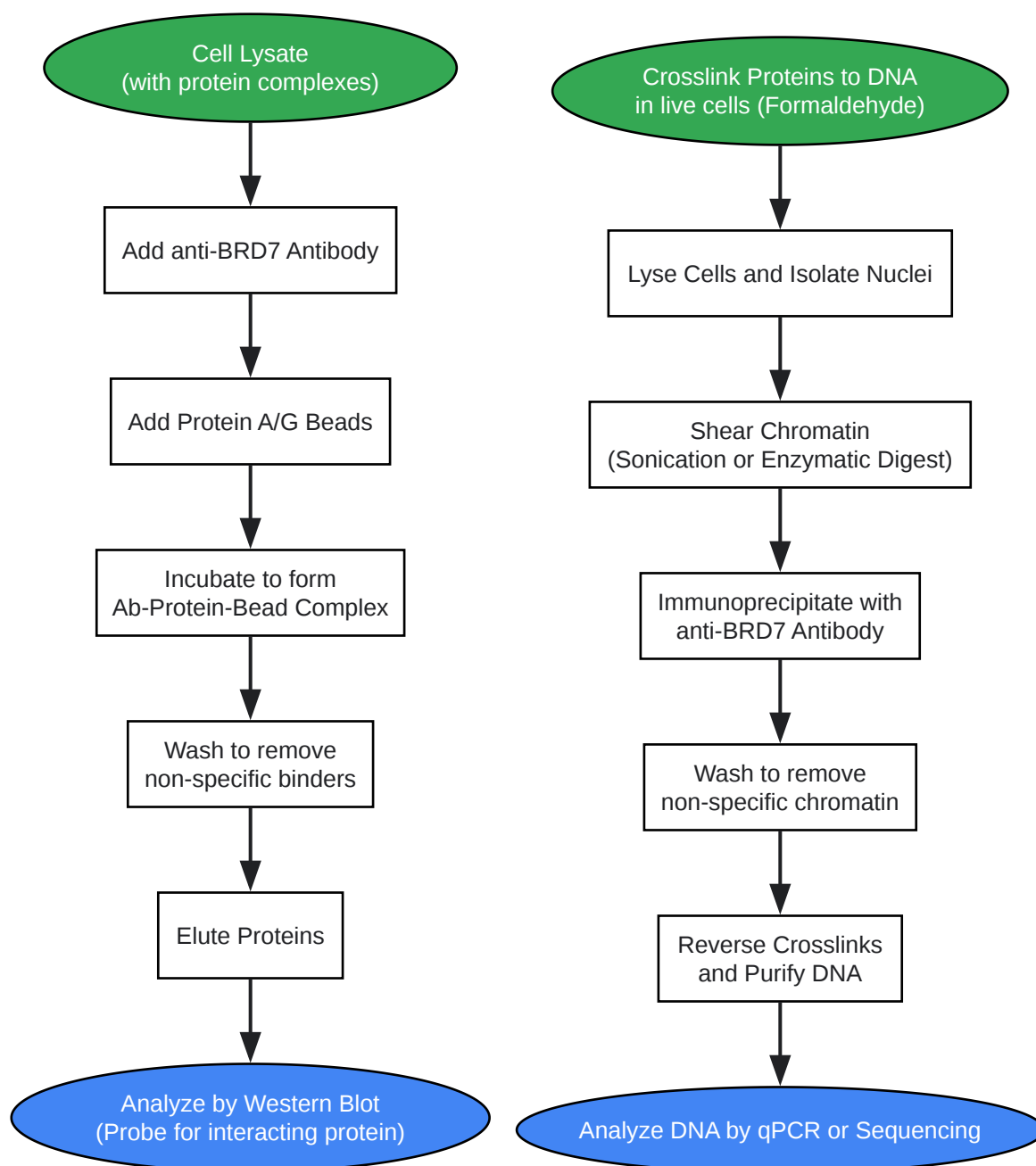
The BRD7 bromodomain is a critical node in several major signaling pathways, influencing cellular fate through a complex network of protein-protein interactions.

### The p53 Tumor Suppressor Pathway

BRD7 is a crucial component of a functional p53 pathway.[2] It physically interacts with the tumor suppressor p53, an interaction required for p53 to transcriptionally activate a subset of its target genes, including p21, leading to cell cycle arrest and senescence.[1][11] BRD7 also binds to the histone acetyltransferase p300, and this ternary complex (BRD7-p53-p300) is vital for the p300-dependent acetylation of histones and p53 itself, which enhances p53's recruitment to target gene promoters.[1][11][12] The loss of BRD7 can, therefore, impair the p53-mediated response to oncogenic stress.[12]







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